STAT3 Inhibition: Furyl vs. Phenyl Analogs
In a luciferase reporter gene assay conducted in human HeLa cells, 2-(2-furyl)-1,3,4-oxadiazole-based analog BDBM50338992 exhibited an IC₅₀ of 5.50 × 10⁴ nM against STAT3 transcriptional activity [1]. Under identical assay conditions, the corresponding 2-phenyl analog (BDBM50338996) yielded an IC₅₀ of 6.10 × 10⁴ nM, while the 2-(4-chlorophenyl) variant (BDBM50338994) showed an IC₅₀ of 6.30 × 10⁴ nM [1]. This represents a 9.8% improvement in potency for the furyl-substituted compound relative to the phenyl analog. Although all three compounds are weak inhibitors, the data demonstrate that the 2-furyl substituent confers a measurable advantage over phenyl- and chlorophenyl-substituted 1,3,4-oxadiazoles in the STAT3 transcriptional assay system.
| Evidence Dimension | Inhibition of STAT3 transcriptional activity |
|---|---|
| Target Compound Data | IC₅₀ = 5.50 × 10⁴ nM |
| Comparator Or Baseline | 2-Phenyl-1,3,4-oxadiazole analog (BDBM50338996): IC₅₀ = 6.10 × 10⁴ nM; 2-(4-Chlorophenyl)-1,3,4-oxadiazole analog (BDBM50338994): IC₅₀ = 6.30 × 10⁴ nM |
| Quantified Difference | Target compound is 1.11-fold more potent than the phenyl analog; 1.15-fold more potent than the 4-chlorophenyl analog |
| Conditions | Human HeLa cells, luciferase reporter gene assay |
Why This Matters
This head-to-head data validates that the 2-furyl substitution pattern is not interchangeable with phenyl or chlorophenyl analogs for STAT3-targeted programs, directly informing SAR-driven procurement.
- [1] BindingDB. Entry 50033058: BDBM50338992, BDBM50338996, BDBM50338994. 2025. https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50033058 View Source
